molecular formula C11H15NO2 B8025883 Benzene, 1-nitro-4-pentyl- CAS No. 95857-32-2

Benzene, 1-nitro-4-pentyl-

Cat. No.: B8025883
CAS No.: 95857-32-2
M. Wt: 193.24 g/mol
InChI Key: ZHXFSPASCJVKKA-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

    Nitration of 4-pentylbenzene: The most common method for synthesizing 1-nitro-4-pentylbenzene involves the nitration of 4-pentylbenzene. This reaction typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the benzene ring.

    Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of benzene derivatives. In this process, the benzene ring undergoes substitution reactions with electrophiles, such as nitronium ions (NO2+), to form the nitro compound.

Industrial Production Methods: Industrial production of 1-nitro-4-pentylbenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: 1-nitro-4-pentylbenzene can undergo oxidation reactions to form various oxidation products, such as nitrobenzoic acids.

    Reduction: The nitro group in 1-nitro-4-pentylbenzene can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Nitronium tetrafluoroborate (NO2BF4) or other electrophilic reagents.

Major Products Formed:

    Oxidation: Nitrobenzoic acids and related compounds.

    Reduction: 1-amino-4-pentylbenzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: 1-nitro-4-pentylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of advanced materials.

Mechanism of Action

The mechanism of action of 1-nitro-4-pentylbenzene involves its interaction with molecular targets through its nitro and pentyl groups. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. This makes the compound susceptible to nucleophilic attacks and other chemical transformations. The pentyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to various targets.

Comparison with Similar Compounds

    Nitrobenzene: A simpler nitro compound with only a nitro group attached to the benzene ring.

    1-nitro-4-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.

    1-nitro-4-methylbenzene: Similar structure but with a methyl group instead of a pentyl group.

Comparison: 1-nitro-4-pentylbenzene is unique due to the presence of the longer pentyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-nitro-4-pentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXFSPASCJVKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451691
Record name Benzene, 1-nitro-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95857-32-2
Record name Benzene, 1-nitro-4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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